molecular formula C16H15Cl2NO3 B5559367 3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide

3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide

Cat. No.: B5559367
M. Wt: 340.2 g/mol
InChI Key: AAXAIRZTLQXHGF-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0428987 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on similar benzamide derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the study of molecular structures and intermolecular interactions. These studies involve acylation reactions, characterization through NMR and elemental analysis, and the influence of dimerization and crystal packing on molecular geometry, providing foundational knowledge for understanding the behavior of complex organic molecules in various environments (Karabulut et al., 2014).

Antibacterial Applications

Compounds within the benzamide family have been explored for their antibacterial properties. For instance, modifications of 3-methoxybenzamide have led to the development of potent antistaphylococcal compounds, highlighting the potential of benzamide derivatives in creating new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).

Inhibition of Cell Division Proteins

Benzamide derivatives such as 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, showcasing their role in studying bacterial cell division and potentially developing novel antimicrobial strategies (Ohashi et al., 1999).

Corrosion Inhibition

Methoxy-substituted benzamidines, a class related to benzamides, have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid media. This application is crucial for protecting industrial machinery and infrastructure, showing the versatility of benzamide derivatives in materials science (Fouda et al., 2020).

Properties

IUPAC Name

3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-3-22-13-7-5-4-6-12(13)19-16(20)14-10(17)8-9-11(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXAIRZTLQXHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.